(2S,3R)-diethyl 2-amino-3-hydroxysuccinate
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Overview
Description
(2S,3R)-diethyl 2-amino-3-hydroxysuccinate is an organic compound with significant interest in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications. It is a derivative of succinic acid, featuring both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-diethyl 2-amino-3-hydroxysuccinate typically involves the esterification of succinic acid followed by the introduction of amino and hydroxyl groups. One common method is the reaction of diethyl succinate with an appropriate amine under controlled conditions to introduce the amino group. The hydroxyl group can be introduced through subsequent reactions, such as reduction or hydrolysis.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes followed by selective functional group modifications. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-diethyl 2-amino-3-hydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(2S,3R)-diethyl 2-amino-3-hydroxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemicals and materials, leveraging its functional groups for specific reactions.
Mechanism of Action
The mechanism by which (2S,3R)-diethyl 2-amino-3-hydroxysuccinate exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid: This compound shares similar functional groups but differs in its carbon backbone structure.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5: Another compound with similar functional groups but different stereochemistry and additional aromatic rings.
Uniqueness
(2S,3R)-diethyl 2-amino-3-hydroxysuccinate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
878377-01-6 |
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Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
diethyl (2S,3R)-2-amino-3-hydroxybutanedioate |
InChI |
InChI=1S/C8H15NO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4,9H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
WFZRGMCRULKCOB-NTSWFWBYSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C(=O)OCC)O)N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)O)N |
Origin of Product |
United States |
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